molecular formula C14H17N3O3 B6529322 2-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide CAS No. 946239-58-3

2-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B6529322
CAS No.: 946239-58-3
M. Wt: 275.30 g/mol
InChI Key: BUBMHOZMRHSHJH-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

2-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and potentially affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by interacting with metabolic enzymes, potentially altering the metabolic flux and levels of certain metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound inhibits enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . It also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities . At high doses, it may cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of xenobiotics, influencing the metabolic flux and levels of certain metabolites . The compound is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including oxidation and conjugation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is taken up by cells via passive diffusion and active transport mechanisms, and it accumulates in specific tissues such as the liver and kidneys . Its distribution within the body is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It may also be targeted to specific organelles such as the mitochondria or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . These localizations influence the compound’s ability to modulate cellular processes and exert its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reaction: The ethoxy group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxy-containing reagent reacts with the oxadiazole intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the substituted oxadiazole with an acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethyl-substituted derivatives.

Scientific Research Applications

2-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
  • 2-ethoxy-N-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)phenyl]acetamide
  • 2-ethoxy-N-[4-(5-ethyl-1,3,4-triazol-2-yl)phenyl]acetamide

Uniqueness

2-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds with different heterocyclic rings, such as thiadiazoles or triazoles, which may have different reactivity and biological activity profiles.

Properties

IUPAC Name

2-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-13-16-17-14(20-13)10-5-7-11(8-6-10)15-12(18)9-19-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBMHOZMRHSHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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